Vinorelbine N-Methiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vinorelbine is a semi-synthetic Vinca alkaloid used in the treatment of several types of malignancies, including breast cancer and non-small cell lung cancer . It is believed to work by disrupting the normal function of microtubules and thereby stopping cell division .

Synthesis Analysis

Vinorelbine is loaded on the surface of iron oxide nanoparticles produced by a solvothermal technique after coating with polydopamine (PDA) with varying weight ratios as a result of dopamine polymerisation and covalent bonding of thiol-polyethylene glycol (SH-PEG) . The study demonstrates a significantly higher drug loading efficiency of 98%, indicating the superior efficacy of the synthesis method .Molecular Structure Analysis

Vinorelbine is a vinca alkaloid in which the catharanthine component is the target of structural modification . A chemical modification of the catharanthine ring of vinblastine, converting it from a nine-membered ring to an eight-membered ring, generates vinorelbine .Chemical Reactions Analysis

Vinorelbine is incorporated at high quantities and within the interface between the core and palisade sections of the micelles . The incorporation ratio of the drug within sterically stabilized micelles increased as the total amount of the drug in the system increased .Physical And Chemical Properties Analysis

Vinorelbine exhibits increased lipophilicity and membrane permeability compared with other compounds in the Vinca alkaloid family . The VNB/PDA/Fe3O4 nanoparticles have a saturation magnetisation value of 60.40 emu/g in vibrating sample magnetometry .作用機序

Safety and Hazards

Vinorelbine may cause serious side effects such as severe constipation, stomach pain, bloody or black stools, numbness, tingling, muscle weakness, new or worsening cough, wheezing, chest tightness, trouble breathing, dark urine, jaundice (yellowing of the skin or eyes), pain, burning, irritation, or skin changes where the injection was given . For patients with severe liver dysfunction (bilirubin >3.0 mg/dL), vinorelbine doses ≥7.5 mg/m2 are poorly tolerated .

将来の方向性

Future directions for vinorelbine in the treatment of NSCLC are likely to be directed toward combination trials with other agents active in NSCLC . Current phase I-II trials, for example, combine vinorelbine with cisplatin, 5-fluorouracil/leucovorin, mitomycin-C, ifosfamide, carboplatin, and paclitaxel .

特性

CAS番号 |

89368-96-7 |

|---|---|

製品名 |

Vinorelbine N-Methiodide |

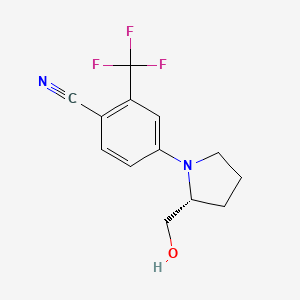

分子式 |

C₄₆H₅₇IN₄O₈ |

分子量 |

920.87 |

同義語 |

(2R,6R,8S)-8-[(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-3-(methoxycarbonyl)-1-methylaspidospermidin-15-yl]-4-ethyl-1,3,6,7,8,9-hexahydro-2-methyl-2,6-methano-2H-azecino[4,3-b]indolium Iodide; [2R-(2R*,6R*,8S*)]-8-[(2β,3β, |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,5-Bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde](/img/structure/B1145111.png)